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These application notes provide a detailed protocol for the efficient generation of transgenic

hairy roots in the model legume Medicago truncatula using Agrobacterium rhizogenes-

mediated transformation. This method is invaluable for functional genomics, studies of root-

microbe interactions, and the production of secondary metabolites.

Introduction
Agrobacterium rhizogenes is a soil bacterium that induces the formation of "hairy roots" at the

site of plant infection. This process involves the transfer of a segment of DNA, known as the T-

DNA, from the bacterium's root-inducing (Ri) plasmid into the plant genome. The expression of

genes on the T-DNA leads to the proliferation of highly branched, plagiotropic roots. This

natural genetic transformation system has been harnessed as a powerful tool in plant

biotechnology.[1][2]

For Medicago truncatula, the generation of hairy roots on a non-transgenic shoot, creating a

"composite plant," allows for the rapid analysis of gene function in a root-specific context.[3][4]

[5] This approach is significantly faster than generating stable transgenic plant lines. The

resulting hairy roots are morphologically and functionally similar to normal roots and can be

successfully nodulated by symbiotic nitrogen-fixing bacteria and colonized by mycorrhizal fungi.

[3][4][5]
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Functional Genomics: Rapidly assess the function of genes involved in root development,

nutrient uptake, and symbiotic interactions.

Secondary Metabolite Production: Hairy root cultures are genetically stable and can be used

for the in vitro production of valuable plant-derived compounds.[6]

Root-Microbe Interaction Studies: Investigate the genetic and molecular basis of symbiotic

and pathogenic interactions in a controlled environment.[3][4][5]

Gene Editing: Serve as a platform for CRISPR/Cas9-mediated gene editing to create

targeted mutations in root tissues.[7][8]

Experimental Protocols
This protocol is adapted from established methods for Medicago truncatula hairy root induction.

[3][4][9]

Materials
Medicago truncatula seeds (e.g., ecotype Jemalong J5)

Agrobacterium rhizogenes strain (e.g., LBA 9402, ARqua1) carrying a binary vector with the

gene of interest and a selectable marker.

Yeast Mannitol Broth (YMB) or Luria-Bertani (LB) medium

Murashige and Skoog (MS) medium or other suitable plant culture medium

Antibiotics (e.g., Rifampicin for selecting A. rhizogenes, Kanamycin or Phosphinothricin

(PPT) for selecting transformed plant tissue)

Acetosyringone

Sterile filter paper, petri dishes, scalpels, and forceps

Growth chambers or incubators
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Seed Sterilization and Germination:

Surface sterilize M. truncatula seeds using your preferred method (e.g., treatment with

96% ethanol followed by bleach and several rinses with sterile water).

Place sterilized seeds on water agar plates and incubate in the dark at 4°C for 48 hours

for stratification.

Transfer the plates to a growth chamber at 22-25°C for 24-48 hours to allow for

germination.

Agrobacterium rhizogenes Culture Preparation:

Inoculate a single colony of A. rhizogenes carrying the binary vector into YMB or LB

medium containing appropriate antibiotics.

Grow the culture overnight at 28°C with shaking until it reaches an optical density (OD600)

of 0.6-0.8.

Pellet the bacterial cells by centrifugation and resuspend them in a liquid plant culture

medium to the desired final OD600.

For enhanced transformation efficiency, acetosyringone can be added to the bacterial

suspension to a final concentration of 100-200 µM and incubated for 1-3 hours before use.

[10][11]

Explant Preparation and Inoculation:

Select healthy seedlings with radicles approximately 1-2 cm in length.

Aseptically excise the radicle tip, about 3-5 mm from the end, using a sterile scalpel.[4]

Inoculate the cut surface of the seedling by dipping it into the prepared A. rhizogenes

suspension for 15-30 minutes.[12][13]

Co-cultivation:

Blot the inoculated seedlings on sterile filter paper to remove excess bacteria.
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Place the seedlings on a solid co-cultivation medium (e.g., MS medium).

Incubate the plates in the dark at a temperature of 20-22°C for 2-5 days. Lower co-

cultivation temperatures have been shown to significantly increase transformation

efficiency.[4]

Selection and Root Growth:

Transfer the seedlings to a fresh selection medium containing an antibiotic to inhibit A.

rhizogenes growth (e.g., cefotaxime 200 mg/L) and a selectable agent to select for

transformed roots (e.g., kanamycin 50 mg/L or PPT 1.5 mg/L).[4][7]

Incubate the plates vertically in a growth chamber with a 16h light/8h dark photoperiod.

Hairy roots should start to emerge from the inoculation site within 10-15 days.[7]

Confirmation of Transformation:

Excise individual hairy root lines and subculture them on fresh selection medium to

establish clonal lines.

Confirm the presence of the transgene through PCR analysis of genomic DNA extracted

from the hairy roots.[10]

If a reporter gene (e.g., GUS or GFP) was used, perform histochemical or fluorescence

microscopy assays to visualize its expression.[4][14]

Data Presentation
Table 1: Factors Influencing Hairy Root Transformation
Efficiency in Medicago truncatula
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Factor Condition 1
Efficiency 1
(%)

Condition 2
Efficiency 2
(%)

Reference

Co-cultivation

Temperature
25°C 33 ± 11 20°C 63 ± 8 [4]

A. rhizogenes

Strain
LBA9402

High

Induction

Rate

Other strains Lower rates [7]

Explant Type Leaf Explants
~61 (in other

species)

Radicle

Sections

Widely used

for Medicago
[4][13]

Acetosyringo

ne
Absent Lower

Present (100-

200 µM)

Significantly

Enhanced
[10]

Table 2: Comparison of A. rhizogenes Strains for Hairy
Root Induction in Legumes

Strain Virulence Typical Host Range Reference

K599 Low

Phaseolus vulgaris,

Glycine max, Cicer

arietinum

[10]

Arqua1 Low
Medicago truncatula,

Pisum sativum
[10]

R1000 High Broad host range [10]

LBA9402 High Medicago truncatula [7]

ATCC15834 High Broad host range [13]
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Caption: Workflow for Agrobacterium rhizogenes-mediated hairy root transformation in

Medicago truncatula.
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Caption: Simplified signaling pathway for A. rhizogenes-mediated T-DNA transfer to a plant cell.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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